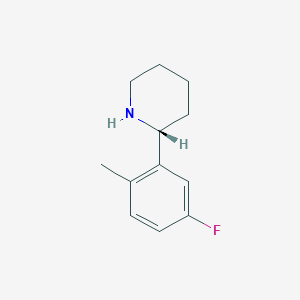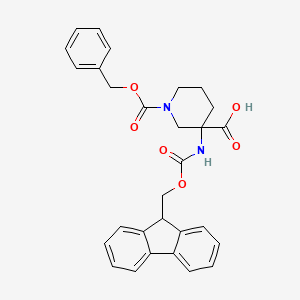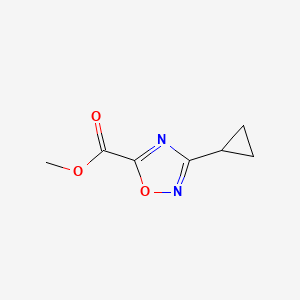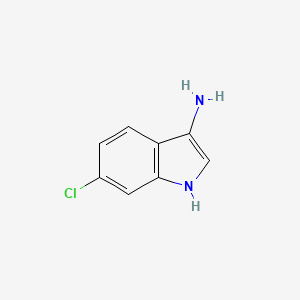
6-chloro-1H-indol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-1H-indol-3-amine is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The presence of a chlorine atom at the 6th position and an amino group at the 3rd position of the indole ring makes this compound a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1H-indol-3-amine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For this compound, the starting material would be 6-chloro-phenylhydrazine and an appropriate aldehyde or ketone .
Another method involves the reaction of 6-chloro-2-nitroaniline with a reducing agent to form the corresponding 6-chloro-1H-indole, which is then aminated at the 3rd position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Fischer indole synthesis is often preferred due to its simplicity and efficiency. The reaction is carried out in a solvent such as methanol or ethanol, with an acid catalyst like methanesulfonic acid under reflux conditions .
Chemical Reactions Analysis
Types of Reactions
6-chloro-1H-indol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-chloro-1H-indole-3-carboxylic acid.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 6-chloro-1H-indole-3-carboxylic acid.
Reduction: this compound.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-1H-indol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-chloro-1H-indol-3-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-chloro-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group at the 3rd position.
6-chloro-1H-indole: Lacks the amino group at the 3rd position.
1H-indole-3-amine: Lacks the chlorine atom at the 6th position
Uniqueness
6-chloro-1H-indol-3-amine is unique due to the presence of both the chlorine atom and the amino group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H7ClN2 |
|---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
6-chloro-1H-indol-3-amine |
InChI |
InChI=1S/C8H7ClN2/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4,11H,10H2 |
InChI Key |
SFYDPWVTPXHVTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


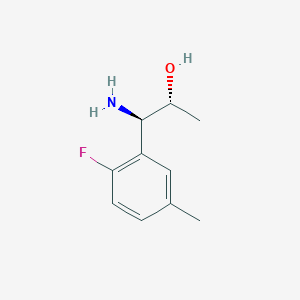
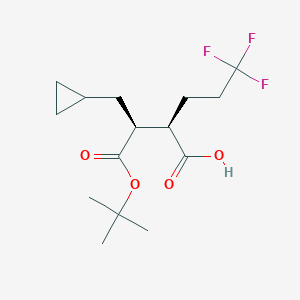
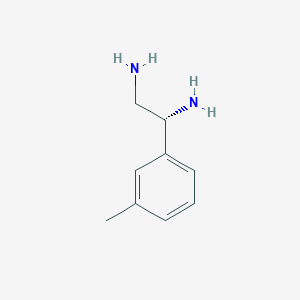
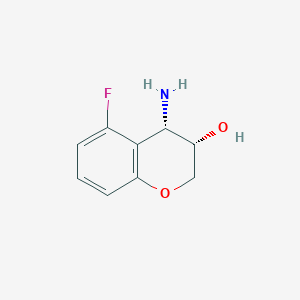
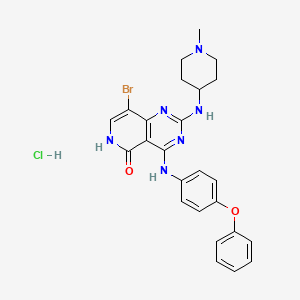
![Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hcl](/img/structure/B13037220.png)
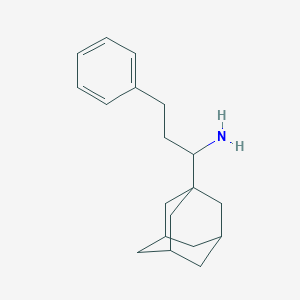
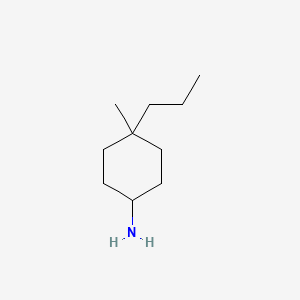
![methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13037234.png)


